Cas no 145485-31-0 (7-iodo-1-tetralone)

7-iodo-1-tetralone 化学的及び物理的性質
名前と識別子
-
- 7-Iodo-3,4-dihydronaphthalen-1(2H)-one
- 1(2H)-Naphthalenone,3,4-dihydro-7-iodo-
- 7-Iodo-1-tetralone
- 7-iodo-3,4-dihydro-2H-naphthalen-1-one
- 1(2H)-Naphthalenone,3,4-dihydro-7-iodo
- 7-iodo-l,2,3,4-tetrahydro-naphthalen-1-one
- A808376
- MB05367
- 145485-31-0
- AKOS015900398
- 1(2H)-Naphthalenone, 3,4-dihydro-7-iodo-
- N14356
- VFA48531
- CS-16715
- BCP31410
- CS-0102644
- FT-0652108
- 7-iodotetralin-1-one
- SCHEMBL3665755
- 7-IODO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- DTXSID60435415
- 7-Iodo-3,4-dihydronaphthalen-1(2H)-one;7-Iodo-(c) paragraph sign-Tetralone
- C10H9IO
- DB-063610
- 7-iodo-1-tetralone
-
- MDL: MFCD08234365
- インチ: 1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
- InChIKey: PNNRPUMINDUKIJ-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(CCC2)=O
計算された属性
- 精确分子量: 271.97000
- 同位素质量: 271.96981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.757±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- Boiling Point: 333.351 °C at 760 mmHg
- フラッシュポイント: 155.405 °C
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.81020
- じょうきあつ: 0.0±0.7 mmHg at 25°C
7-iodo-1-tetralone Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-iodo-1-tetralone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0310-500mg |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 97% | 500mg |
¥4800.42 | 2025-01-21 | |
TRC | I706705-100mg |
7-iodo-1-tetralone |
145485-31-0 | 100mg |
$ 185.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0310-5g |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
TRC | I706705-10mg |
7-iodo-1-tetralone |
145485-31-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | I706705-50mg |
7-iodo-1-tetralone |
145485-31-0 | 50mg |
$ 115.00 | 2022-06-04 | ||
Alichem | A219006087-1g |
7-Iodo-3,4-dihydronaphthalen-1(2H)-one |
145485-31-0 | 95% | 1g |
293.76 USD | 2021-06-15 | |
eNovation Chemicals LLC | Y1128863-500mg |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 95% | 500mg |
$610 | 2024-07-28 | |
Chemenu | CM127451-100mg |
7-iodo-3,4-dihydronaphthalen-1(2H)-one |
145485-31-0 | 95% | 100mg |
$*** | 2023-03-30 | |
Aaron | AR001DSL-250mg |
1(2H)-Naphthalenone, 3,4-dihydro-7-iodo- |
145485-31-0 | 99% | 250mg |
$42.00 | 2025-02-10 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0310-1g |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 97% | 1g |
¥8726.45 | 2025-01-21 |
7-iodo-1-tetralone 関連文献
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
7-iodo-1-tetraloneに関する追加情報
Comprehensive Overview of 7-Iodo-1-tetralone (CAS No. 145485-31-0): Properties, Applications, and Research Insights
7-Iodo-1-tetralone (CAS No. 145485-31-0) is a halogenated organic compound belonging to the tetralone family, characterized by its iodine substitution at the 7-position of the tetralone backbone. This compound has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and reactivity. The iodo-substituted tetralone derivative serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules for drug discovery and functional materials.
In recent years, the demand for 7-Iodo-1-tetralone has increased, driven by its role in synthesizing bioactive compounds targeting neurological disorders and cancer. Researchers frequently search for "7-Iodo-1-tetralone synthesis," "CAS 145485-31-0 applications," and "iodo-tetralone derivatives" to explore its potential in medicinal chemistry. Its electron-rich aromatic system and halogen bond-forming capability make it valuable for designing kinase inhibitors and GPCR modulators, aligning with trends in precision medicine.
The compound's physicochemical properties, including a molecular weight of 274.09 g/mol and melting point range of 120–123°C, are critical for purification and reaction optimization. Analytical techniques like HPLC and NMR are commonly employed to verify the purity of 7-Iodo-1-tetralone, especially when used in asymmetric catalysis or multicomponent reactions. Environmental scientists also investigate its degradation pathways, responding to queries about "halogenated aromatic compound biodegradation."
Emerging applications of CAS 145485-31-0 include its use in organic electronics, where its planar structure facilitates π-stacking in semiconductor materials. This aligns with industry searches for "tetralone-based OLED materials" and "iodo-arene charge transport layers." Stability studies under various pH conditions (often searched as "7-Iodo-1-tetralone stability") further support its formulation in photoresists and liquid crystal displays.
From a synthetic perspective, 7-Iodo-1-tetralone is typically prepared via electrophilic aromatic iodination of 1-tetralone, with researchers optimizing yields using green chemistry principles. Recent publications highlight metal-free iodination methods, addressing the search trend for "sustainable halogenation protocols." The compound's X-ray crystallography data (another frequently queried topic) reveals distinct bond angles that influence its reactivity in cross-coupling reactions.
Quality control specifications for 145485-31-0 require strict monitoring of residual solvents and heavy metals, particularly for pharmaceutical applications. Analytical certificates often include data on "7-Iodo-1-tetralone HPLC purity" and "iodine content verification," reflecting industry compliance requirements. Storage recommendations typically suggest amber vials under inert atmosphere to prevent deiodination, a key consideration for long-term stability.
In drug discovery, the compound's structure-activity relationships are frequently investigated through searches like "tetralone SAR studies." Its balanced lipophilicity (LogP ~3.2) makes it valuable for blood-brain barrier penetration studies, relevant to neurodegenerative disease research. Computational chemists utilize molecular docking simulations with this scaffold to predict binding affinities for various biological targets.
The global market for 7-Iodo-1-tetralone reflects growing R&D expenditures in heterocyclic chemistry, with suppliers offering customized quantities from milligram to kilogram scale. Patent analysis shows increasing claims incorporating this intermediate, particularly in areas of "fused ring system pharmaceuticals" and "PET radiotracer precursors." Regulatory documentation emphasizes proper handling procedures despite its non-hazardous classification under standard safety protocols.
Future research directions for CAS 145485-31-0 may explore its potential in catalytic C-H activation reactions or as a template for fluorescent probes. The compound's compatibility with modern synthetic methodologies like flow chemistry and microwave-assisted synthesis continues to expand its utility across multiple disciplines, making it a subject of ongoing scientific interest and commercial development.
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